

UFP-512 and its interaction with other reagents

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Compound of Interest		
Compound Name:	Ufp-512	
Cat. No.:	B15620487	Get Quote

UFP-512 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of **UFP-512**, a selective delta-opioid receptor (DOR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is UFP-512 and what is its primary mechanism of action?

A1: **UFP-512** is a potent and selective peptide agonist for the delta-opioid receptor (DOR).[1][2] [3] Its primary mechanism of action is to bind to and activate DORs, which are G protein-coupled receptors. This activation initiates downstream signaling cascades that are involved in various physiological processes, including analgesia, mood regulation, and neuroprotection.[4] [5][6]

Q2: What are the main research applications of **UFP-512**?

A2: **UFP-512** is primarily used in preclinical research to investigate the role of the delta-opioid system in various conditions. Key research areas include the study of:

- Chronic inflammatory and neuropathic pain[4][7]
- Depressive and anxiety-like behaviors[5][6]
- Neuroprotective effects against hypoxic/ischemic insults[8]



- Hair growth promotion[8][9]
- Motor activity in models of Parkinson's disease[10]

Q3: Is **UFP-512** selective for the delta-opioid receptor?

A3: Yes, **UFP-512** is reported to be a highly selective agonist for the delta-opioid receptor, with significantly lower affinity for mu-opioid (MOP) and kappa-opioid (KOP) receptors.[5] One study noted its high selectivity over MOP (160-fold) and KOP (3500-fold) sites.[5]

Q4: What are the known downstream signaling pathways activated by **UFP-512**?

A4: **UFP-512** has been shown to modulate several key signaling pathways upon DOR activation, including:

- PI3K/Akt Pathway: This pathway is involved in its effects on chronic neuropathic pain.[4][7]
- MAPK/ERK Pathway: UFP-512 activates ERK1/2, but not p38 or JNK pathways in some contexts.[5] However, in inflammatory pain models, it has been shown to inhibit JNK and ERK1/2 phosphorylation.[4][7]
- Nrf2/HO-1 Pathway: UFP-512 can increase the expression of Nrf2 and HO-1, which are involved in antioxidant responses and cytoprotection.[4][7]
- Wnt/β-catenin Pathway: This pathway is activated by UFP-512 and is implicated in its hair growth-promoting effects.[8][9]

Troubleshooting Guides

Problem 1: Inconsistent or no analgesic effect observed in in vivo pain models.

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Possible Cause	Troubleshooting Step
Incorrect Dose	UFP-512's effects can be dose-dependent, and in some cases, biphasic.[10] Review the literature for effective dose ranges in your specific model. Consider performing a dose-response study to determine the optimal concentration. For example, an anti-akinetic effect was observed at 10 μg/kg, while a pro-akinetic effect was seen at 1000 μg/kg in a Parkinson's model.[10]
Route of Administration	The route of administration (e.g., intraperitoneal, intrathecal) can significantly impact the compound's efficacy and distribution.[11] Ensure the chosen route is appropriate for your experimental question and is consistent with established protocols.
Reagent Stability	Ensure the UFP-512 solution is properly prepared and stored to maintain its activity. Prepare fresh solutions for each experiment if stability is a concern.
Receptor Desensitization	Chronic administration of some DOR agonists can lead to tolerance.[5][6] However, UFP-512 has been shown to exhibit weak desensitization and a lack of tolerance in some studies.[5][6] If you are performing chronic dosing studies, consider including control groups to assess for the development of tolerance.

Problem 2: Unexpected or off-target effects in cell culture experiments.



Possible Cause	Troubleshooting Step		
Cell Line Expression of DOR	Confirm that your cell line endogenously expresses the delta-opioid receptor at sufficient levels. If not, consider using a cell line that has been engineered to overexpress the receptor.[5]		
Interaction with Serum Components	Components in fetal bovine serum (FBS) or other supplements could potentially interact with UFP-512 or activate parallel signaling pathways. Consider running experiments in serum-free media for short durations or using a defined, serum-free media formulation.		
Non-specific Binding	At very high concentrations, UFP-512 may exhibit off-target effects. Use the lowest effective concentration determined from dose-response experiments to minimize the risk of non-specific binding.		

Quantitative Data Summary

Table 1: Receptor Binding Affinity of UFP-512

Receptor	Cell Line/Tissue	pKi	Ki (nM)	Reference
Human Delta- Opioid Receptor (hDOR)	SK-N-BE cells	10.2	~0.063	[5]
Human Delta- Opioid Receptor (hDOR)	SK-N-BE cells	9.78	~0.166	[5]

Table 2: In Vivo Efficacy of UFP-512 in Pain Models



Pain Model	Species	Route of Administrat ion	Effective Dose	Effect	Reference
Chronic Inflammatory Pain (CFA)	Mouse	Intraperitonea I	1 mg/kg	Antiallodynic & Antihyperalge sic	[7]
Neuropathic Pain (CCI)	Mouse	Intraperitonea I	1 mg/kg	Antiallodynic & Antihyperalge sic	[7]
Neuropathic Pain (CCI)	Rat	Intraperitonea I	Dose- dependent	Reduction in mechanical allodynia and thermal hyperalgesia	[11]

Experimental Protocols

Protocol 1: Assessment of Antidepressant-like Effects using the Forced Swimming Test (FST) in Mice

- Animals: Male C57BL/6J mice are used.[7]
- Drug Administration: **UFP-512** is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 0.01 to 1 mg/kg.[5]
- Forced Swimming Test:
 - Mice are individually placed in a glass cylinder (25 cm high, 10 cm in diameter) containing
 10 cm of water at 23-25°C for a 6-minute session.
 - The duration of immobility is recorded during the last 4 minutes of the session.



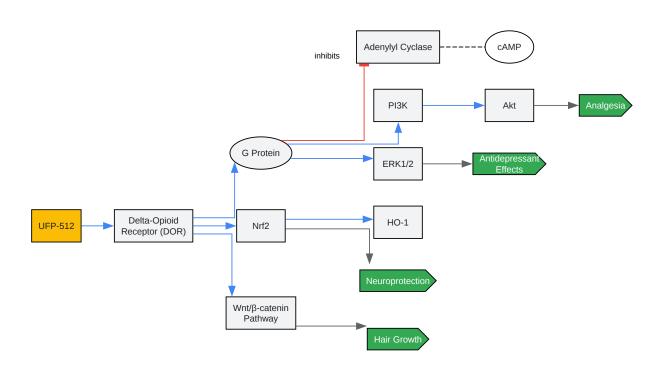
- A mouse is considered immobile when it remains floating motionless or makes only the necessary movements to keep its head above water.
- Data Analysis: The immobility time is compared between the vehicle-treated group and the UFP-512-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).[7]

Protocol 2: Western Blot Analysis of ERK1/2 Activation

- Cell Culture: Human neuroblastoma SK-N-BE cells stably expressing the FLAG-tagged human DOR are used.[5]
- Treatment: Cells are treated with UFP-512 at a concentration range of 100 pM to 1 μM for 10 minutes at 37°C. Fetal calf serum can be used as a positive control.[5]
- Cell Lysis: After treatment, the medium is removed, and cells are lysed in an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
 - After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
- Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of activation.

Visualizations

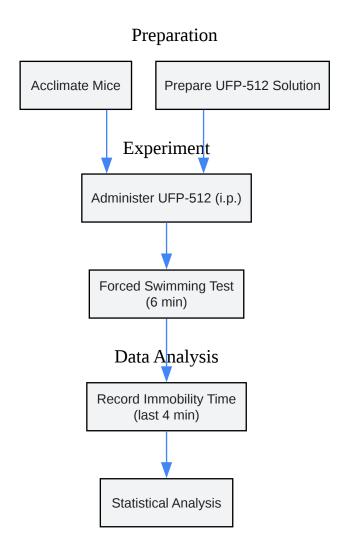




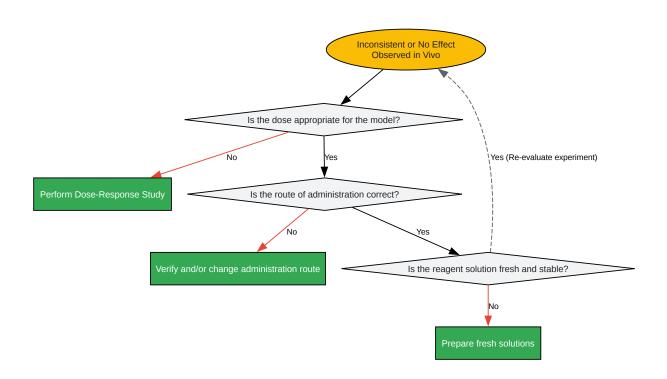
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Caption: Signaling pathways activated by UFP-512 upon binding to the delta-opioid receptor.









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